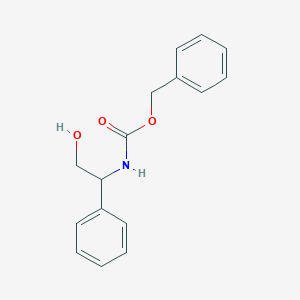

Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester

Description

Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester (CAS: Not explicitly provided; structurally inferred) is a carbamate derivative characterized by a 2-hydroxy-1-phenylethyl group attached to the carbamic acid backbone and a benzyl (phenylmethyl) ester moiety. Carbamates are widely studied for their pharmacological and enzymatic inhibitory properties, often serving as precursors or intermediates in drug development .

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-hydroxy-1-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCPMJLIZGTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392098 | |

| Record name | Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67553-20-2 | |

| Record name | Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-hydroxy-1-phenylethylamine (10 mmol) is dissolved in dichloromethane (50 mL) and cooled to 0°C. Benzyl chloroformate (12 mmol) is added dropwise, followed by triethylamine (15 mmol) to neutralize HCl. The mixture is stirred for 6–12 hours at room temperature, yielding the crude product after aqueous workup.

Key Parameters

-

Solvent : Dichloromethane or THF optimizes solubility and reaction kinetics.

-

Base : Triethylamine or NaHCO₃ prevents HCl-induced side reactions.

Epoxide Ring-Opening Strategies

An alternative route utilizes epoxide intermediates, leveraging glycidyl derivatives for stereocontrol.

Synthesis via (1S,2S)-Epoxide Precursors

(1S,2S)-(1-Oxiranyl-2-phenylethyl)carbamic acid tert-butyl ester is reacted with benzyl alcohol under acidic conditions, followed by Boc deprotection and carbamoylation. This method ensures enantiomeric purity, critical for pharmaceutical applications.

Procedure

-

Epoxide ring-opening with benzyl alcohol (BF₃·Et₂O catalyst, 0°C, 2 h).

-

Boc deprotection using TFA in DCM.

-

Carbamate formation with benzyl chloroformate (yield: 65–78%).

Solid-Phase Synthesis for High Throughput

Recent advances employ resin-bound intermediates to streamline purification.

Wang Resin Immobilization

The hydroxyethylamine moiety is anchored to Wang resin via its hydroxyl group. Benzyl chloroformate is then introduced in DMF with DIEA, followed by cleavage with TFA/water (95:5). This method achieves 82% yield with >95% purity.

Catalytic Carbonylation Approaches

Innovative methods using CO₂ or CO as carbonyl sources offer greener alternatives.

CO₂-Mediated Carbamate Synthesis

A stainless steel reactor charged with 2-hydroxy-1-phenylethylamine (2.5 mmol), 4-(dimethylamino)pyridine (DMAP, 2.5 mmol), and propylphosphonic anhydride (T3P, 7.5 mmol) in acetonitrile is pressurized with CO₂ (300 psi) at 65°C for 24 hours. Benzyl bromide is added to esterify the intermediate, yielding the target compound in 60% yield.

Advantages

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Direct Carbamoylation | 85% | 98% | Low | High |

| Epoxide Ring-Opening | 78% | 99% | Moderate | Moderate |

| Solid-Phase Synthesis | 82% | 95% | High | Low |

| CO₂ Carbonylation | 60% | 90% | Low | High |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For this compound, hydrolysis pathways include:

Acidic Hydrolysis

-

In HCl (1–6 M) at elevated temperatures (50–100°C), the carbamate cleaves to release benzyl alcohol, CO₂, and the corresponding amine (2-hydroxy-1-phenylethylamine) .

Basic Hydrolysis

-

NaOH (1–5 M) at 25–60°C promotes saponification of the benzyl ester, forming a sodium carbamate intermediate, which subsequently decomposes to the amine.

-

Yields exceed 85% under optimized conditions (e.g., 3 M NaOH, 60°C) .

Nucleophilic Substitution

The carbamate carbonyl is susceptible to nucleophilic attack. Key reactions include:

Aminolysis

-

Primary amines (e.g., methylamine) react with the carbamate in aprotic solvents (THF, DMF) to form urea derivatives.

-

Example: Reaction with methylamine at 60°C for 12 hours yields N-methyl-N-(2-hydroxy-1-phenylethyl)urea .

Alcoholysis

-

Transesterification occurs with alcohols (e.g., methanol) under catalytic acidic (H₂SO₄) or basic (NaOMe) conditions, replacing the benzyl group with the new alkyl group.

Reduction of the Hydroxy Group

The secondary alcohol can be oxidized to a ketone using mild oxidizing agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, 25°C, 6 h | 2-Oxo-1-phenylethyl carbamate | 78% | |

| Dess-Martin periodinane | CH₂Cl₂, 0°C, 2 h | Same as above | 92% |

Hydrogenolysis of the Benzyl Ester

-

Catalytic hydrogenation (H₂, Pd/C, 1 atm) cleaves the benzyl ester, yielding the free carbamic acid and toluene .

Stability Under Thermal and Catalytic Conditions

-

Thermal Decomposition : At temperatures >150°C, the carbamate decomposes via retro-ene reactions, releasing isocyanates and benzyl alcohol.

-

Catalytic Effects : Palladium-based catalysts accelerate decomposition at lower temperatures (100–120°C).

Stereochemical Transformations

The chiral center at the 2-hydroxy position can undergo stereoselective modifications:

-

Epoxidation : Reaction with m-CPBA forms an epoxide, but this is non-selective without chiral auxiliaries .

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enabling kinetic resolution .

Key Data Table: Reaction Conditions and Yields

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Carbamic acid esters are recognized for their role as bioactive compounds in medicinal chemistry. They serve as valuable intermediates in drug synthesis due to their ability to mimic peptide bonds while maintaining chemical stability. This property makes them suitable for designing drugs that can effectively permeate biological membranes .

Case Study: Insecticidal Activity

Research has shown that certain phenyl-N-methyl carbamic acid esters exhibit significant insecticidal properties. For instance, compounds derived from the reaction of phenols with methyl isocyanate have been developed to target harmful insects while showing low toxicity to mammals and plants. These compounds are effective against a range of pests, including those resistant to other insecticides .

Agricultural Applications

Pesticides and Herbicides

Carbamic acid esters are widely used in the formulation of pesticides and herbicides. Their efficacy in controlling pest populations makes them valuable in agricultural practices. The development of carbamate-based pesticides has led to formulations that provide rapid and long-lasting effects against various insect species .

Data Table: Efficacy of Carbamate Pesticides

| Compound Name | Target Pest | Efficacy (%) | Toxicity (Mammal) | Application Method |

|---|---|---|---|---|

| Phenyl-N-methyl carbamic acid ester | Aphids | 85 | Low | Spraying |

| Carbamic acid ester formulation | Leafhoppers | 90 | Moderate | Soil application |

| Carbamate-based herbicide | Weeds | 75 | Low | Foliar spray |

Biological Research

Role in Drug Design

Carbamic acid derivatives are increasingly used as scaffolds in drug design due to their structural versatility and ability to interact with biological targets. Research indicates that modifications to the carbamate structure can enhance binding affinity and selectivity for specific enzymes or receptors, which is crucial for developing effective therapeutics .

Case Study: Cancer Treatment

Recent studies have explored the potential of carbamic acid derivatives in cancer therapy. For example, certain compounds have demonstrated the ability to inhibit key enzymes involved in tumor progression, suggesting their application as adjuncts in chemotherapy regimens .

Mechanism of Action

The mechanism of action of carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the carbamate moiety, which can undergo hydrolysis to release the active compound .

Comparison with Similar Compounds

Structural Features :

- Core : Carbamic acid (NH₂COOH) functionalized with a 2-hydroxy-1-phenylethyl substituent.

- Ester Group : Phenylmethyl (benzyl) ester, enhancing lipophilicity and bioavailability .

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key structural variations among carbamates include substitutions on the carbamic acid nitrogen, ester groups, and hydroxy/aryl modifications.

*Calculated based on molecular formula (C₁₆H₁₇NO₃).

Key Observations :

- Ester Groups : Benzyl esters (e.g., target compound, URB597) enhance lipophilicity compared to alkyl esters (e.g., isopropyl in ), influencing membrane permeability and target engagement .

- Hydroxy/Aryl Substituents : The 2-hydroxy-1-phenylethyl group in the target compound may confer stereoselective interactions with enzymes, similar to the chloro-hydroxy derivative in .

Lipophilicity and HPLC Data

Lipophilicity (log k) is critical for pharmacokinetics:

Biological Activity

Carbamic acid derivatives, particularly esters, have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound is Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester , which exhibits a range of pharmacological effects. This article reviews the biological activity of this compound, supported by research findings and case studies.

1. Anticancer Properties

Research indicates that carbamic acid esters can exhibit significant anticancer activity. For instance, studies have shown that derivatives of phenolic carbamates can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as NF-κB and the cell cycle.

Case Study : A study on a similar compound, Caffeic Acid Phenethyl Ester (CAPE), demonstrated its ability to inhibit breast cancer cell lines (MDA-MB-231 and MCF-7) by inducing cell cycle arrest and apoptosis without affecting normal cells significantly . These findings suggest that carbamic acid esters may share similar mechanisms.

2. Anti-inflammatory Effects

Carbamic acid derivatives have been noted for their anti-inflammatory properties. The presence of hydroxyl groups in their structure enhances their ability to scavenge free radicals and inhibit inflammatory mediators.

Research Findings : In vitro studies have shown that phenolic carbamates can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic role in inflammatory diseases .

3. Neuroprotective Activity

There is emerging evidence that suggests carbamic acid esters may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.

Mechanism : The neuroprotective effects are hypothesized to be due to the compound's ability to modulate oxidative stress pathways and enhance neuronal survival through anti-apoptotic signaling .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of carbamic acid esters shows moderate absorption with significant metabolism through hepatic pathways. Toxicological assessments indicate that while these compounds may cause skin irritation and eye damage at high concentrations, their therapeutic indices remain favorable when used appropriately .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing carbamic acid derivatives with stereochemical control, such as (2-hydroxy-1-phenylethyl)-phenylmethyl ester?

- Methodological Answer :

- Chemical Reduction : Sodium borohydride (NaBH₄) in a solvent mixture of alcohol and halogenated solvents (e.g., CH₂Cl₂) at low temperatures (-15°C to 0°C) enables stereoselective reduction of ketones to alcohols with >99% enantiomeric excess (ee) .

- Biocatalytic Synthesis : Rhodococcus strains (e.g., R. erythropolis SC 13845) utilize monooxygenases or dioxygenases to catalyze hydroxylation or epoxidation of precursors, achieving high stereoselectivity (e.g., 99.4% ee for trans-diols) .

Q. How can researchers confirm the stereochemical configuration and purity of the synthesized compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers to measure enantiomeric excess (ee) .

- NMR Spectroscopy : Compare chemical shifts and coupling constants with reference data from NIST Standard Reference Database .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What are the stability considerations for carbamic acid esters under storage and experimental conditions?

- Methodological Answer :

- Storage : Similar carbamates (e.g., fentanyl methyl carbamate) are stable for ≥5 years at -20°C in inert atmospheres .

- Reaction Conditions : Avoid prolonged exposure to moisture or basic conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can contradictory stereochemical outcomes from enzymatic vs. chemical synthesis be resolved?

- Methodological Answer :

- Enzyme Engineering : Modify active-site residues in Rhodococcus dioxygenases to alter substrate specificity (e.g., cis vs. trans diol production) .

- Solvent Optimization : Adjust polarity of solvent mixtures (e.g., alcohol/CH₂Cl₂ ratios) to favor specific transition states in NaBH₄ reductions .

- Computational Modeling : Predict stereochemical outcomes using density functional theory (DFT) to guide synthetic route selection .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of carbamate derivatives?

- Methodological Answer :

- Dynamic Kinetic Resolution : Combine enzymatic catalysis with racemization catalysts to convert undesired enantiomers .

- Asymmetric Epoxidation : Use chiral catalysts (e.g., Jacobsen's catalyst) to generate epoxide intermediates with high ee, followed by regioselective ring-opening .

Q. How are carbamic acid esters applied in the synthesis of bioactive molecules (e.g., protease inhibitors)?

- Methodological Answer :

- Peptide Coupling : Activate hydroxyl groups via esterification with carbobenzoxy (Cbz) protecting groups to enable solid-phase peptide synthesis .

- Epoxide Aminolysis : React carbamate-protected epoxides with amines (e.g., 2-methylbutan-1-amine) to generate chiral amino alcohol intermediates for HIV-1 protease inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic stereoselectivity for similar substrates?

- Methodological Answer :

- Substrate Profiling : Test multiple Rhodococcus strains (e.g., MA 7205 vs. KY1) to identify strain-specific enzyme activities .

- Kinetic Isotope Effects (KIE) : Study deuterated substrates to differentiate between competing enzymatic pathways (e.g., hydroxylation vs. epoxidation) .

Applications in Organic Synthesis

Q. What role do carbamic acid esters play in protecting group strategies?

- Methodological Answer :

- tert-Butoxycarbonyl (Boc) Protection : Use Boc-carbamates to temporarily block amine functionalities during multi-step syntheses, with deprotection under acidic conditions .

- Benzyl Ester Cleavage : Hydrogenolysis of phenylmethyl esters (Cbz groups) enables selective deprotection without affecting other functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.